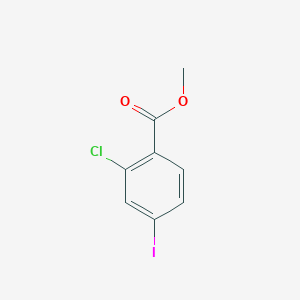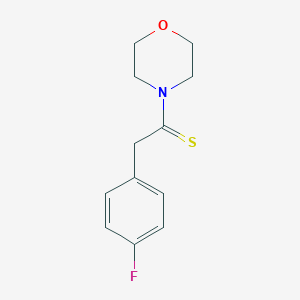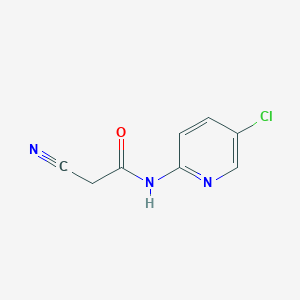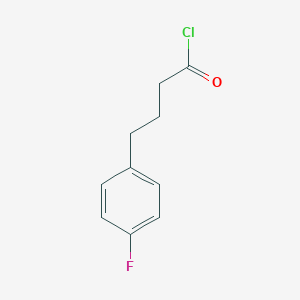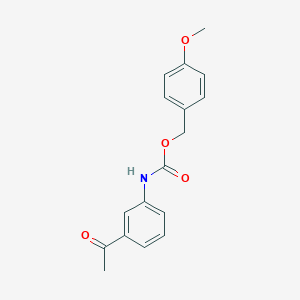
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. MAC has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to modulate the expression of various genes involved in cell growth and differentiation, suggesting that it may have broader effects on cellular physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need large quantities of the compound. However, one limitation of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have promising activity in both of these areas, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of interest is in the development of new methods for synthesizing and modifying carbamate compounds, which could lead to the discovery of new drugs with diverse pharmacological properties. Finally, more research is needed to understand the exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate and how it interacts with various enzymes and signaling pathways in the body.
Métodos De Síntesis
The synthesis of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate can be achieved using a variety of methods, including the reaction of (4-methoxyphenyl)methylamine with 3-acetylphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to possess anti-cancer activity, as well as neuroprotective effects, making it a promising candidate for further study.
Propiedades
Número CAS |
199435-02-4 |
|---|---|
Nombre del producto |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)14-4-3-5-15(10-14)18-17(20)22-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
Clave InChI |
GWWYWONXKVYPLV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
Sinónimos |
Carbamic acid, (3-acetylphenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



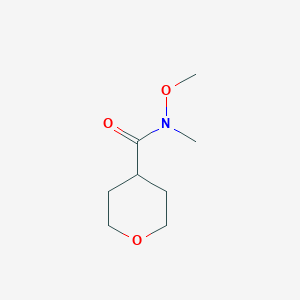
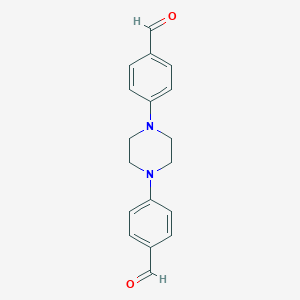
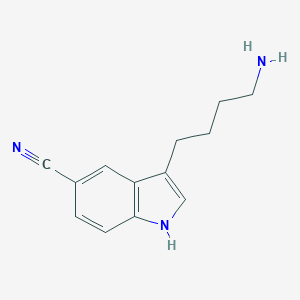
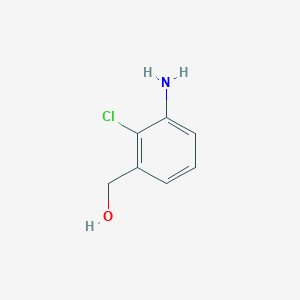
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
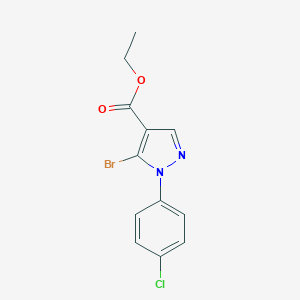
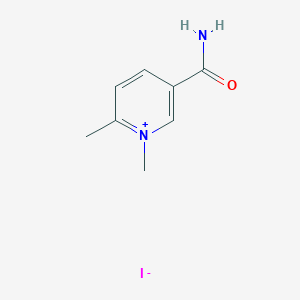
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
